2-Pyrimidinemethanol, 5-bromo-alpha-methyl-

Overview

Description

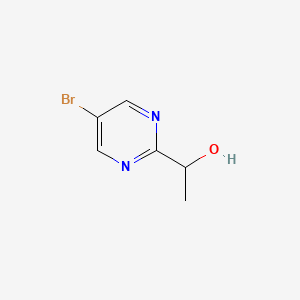

“2-Pyrimidinemethanol, 5-bromo-alpha-methyl-” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as "1-(5-Bromopyrimidin-2-yl)ethan-1-ol" .

Molecular Structure Analysis

The SMILES string for this compound isCC1=NC=C (C=N1)Br . The InChI key is NEDJTEXNSTUKHW-UHFFFAOYSA-N . These strings provide a way to represent the molecule’s structure in a textual format. Physical And Chemical Properties Analysis

This compound is a solid . It has a melting point of 93-94 °C and a density of 1.785±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(5-Bromopyrimidin-2-yl)ethan-1-ol, also known as 2-Pyrimidinemethanol, 5-bromo-alpha-methyl-:

Pharmaceutical Research

1-(5-Bromopyrimidin-2-yl)ethan-1-ol is frequently used in pharmaceutical research as a building block for the synthesis of various bioactive molecules. Its bromopyrimidine structure is particularly valuable in the development of kinase inhibitors, which are crucial in cancer therapy . The compound’s ability to interact with specific protein targets makes it a versatile tool in drug discovery and development.

Chemical Synthesis

In chemical synthesis, 1-(5-Bromopyrimidin-2-yl)ethan-1-ol serves as an intermediate for the production of more complex organic compounds. Its functional groups allow for diverse chemical reactions, including nucleophilic substitution and cross-coupling reactions . This versatility makes it a staple in the synthesis of heterocyclic compounds, which are essential in various chemical industries.

Material Science

The compound is also explored in material science for the development of novel materials with unique properties. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials . Researchers are investigating its potential in creating advanced materials for electronics and photonics applications.

Biological Studies

1-(5-Bromopyrimidin-2-yl)ethan-1-ol is used in biological studies to investigate cellular processes and molecular interactions. Its brominated pyrimidine ring can be tagged with fluorescent markers, allowing scientists to track its distribution and interaction within biological systems . This application is particularly useful in studying DNA and RNA interactions.

Agricultural Chemistry

In agricultural chemistry, this compound is being studied for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a candidate for developing new agrochemicals . Researchers are focusing on its efficacy and environmental impact to ensure safe and effective use in agriculture.

Environmental Science

Environmental scientists are exploring the use of 1-(5-Bromopyrimidin-2-yl)ethan-1-ol in the detection and remediation of pollutants. Its chemical properties allow it to bind with certain contaminants, making it useful in environmental monitoring and cleanup efforts . Studies are ongoing to optimize its application in various environmental contexts.

Medicinal Chemistry

In medicinal chemistry, the compound is utilized to design and synthesize new therapeutic agents. Its structural features enable the creation of analogs with improved pharmacokinetic and pharmacodynamic properties . This application is crucial in the development of more effective and safer medications.

Analytical Chemistry

1-(5-Bromopyrimidin-2-yl)ethan-1-ol is also employed in analytical chemistry for the development of new analytical methods. Its unique chemical structure can be used to create standards and reagents for various analytical techniques, including chromatography and spectroscopy. This enhances the accuracy and reliability of analytical measurements in research and industry.

properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAKQONFXDJSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)

![N-{4-[5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2448488.png)

![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)